5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto-ester.
Introduction of the 3,4-diethoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 4-methylbenzoyl Group: This step involves another Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Introduction of the Morpholin-4-yl Ethyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is not well understood. its structural features suggest that it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the morpholine group suggests potential interactions with neurotransmitter receptors, while the aromatic groups may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with methoxy groups instead of ethoxy groups.
5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
The unique combination of functional groups in 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties. The presence of both electron-donating (ethoxy) and electron-withdrawing (benzoyl) groups on the aromatic rings may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C28H34N2O6 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-diethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-4-35-22-11-10-21(18-23(22)36-5-2)25-24(26(31)20-8-6-19(3)7-9-20)27(32)28(33)30(25)13-12-29-14-16-34-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+ |
InChI Key |
NIKHRYXWXVVZKV-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN4CCOCC4)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN4CCOCC4)OCC |
Origin of Product |
United States |
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